2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC13122360
Molecular Formula: C12H10N2O2S2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O2S2 |
|---|---|
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C12H10N2O2S2/c15-10-8-3-1-2-4-9(8)11(16)14(10)7-18-12-13-5-6-17-12/h1-4H,5-7H2 |
| Standard InChI Key | WRGCPGAKRKBRFF-UHFFFAOYSA-N |
| SMILES | C1CSC(=N1)SCN2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | C1CSC(=N1)SCN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isoindole-1,3-dione core, a bicyclic structure with two ketone groups at positions 1 and 3. Attached to the nitrogen atom of this core is a sulfanylmethyl group (), which bridges to a 4,5-dihydro-1,3-thiazole ring. The thiazole moiety is a five-membered heterocycle containing sulfur and nitrogen atoms, partially saturated at the 4,5-positions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)isoindole-1,3-dione |
| SMILES Notation | C1CSC(=N1)SCN2C(=O)C3=CC=CC=C3C2=O |
| InChIKey | WRGCPGAKRKBRFF-UHFFFAOYSA-N |
The planar isoindole-1,3-dione system and the partially saturated thiazole ring contribute to the compound’s rigidity and potential for π-π interactions.
Predicted Physicochemical Characteristics
While experimental data on solubility and melting point are unavailable, computational predictions suggest moderate hydrophobicity. The calculated LogP value of at 25°C indicates slight water solubility, aligning with the presence of polar ketone and thioether groups. The compound’s density is estimated at , and its boiling point is projected to be under standard conditions.
Synthesis and Preparation
General Synthetic Strategy
The synthesis of 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione likely involves multi-step reactions, leveraging nucleophilic substitutions and cyclization processes. A plausible route includes:
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Formation of the Isoindole-1,3-dione Core:
Phthalic anhydride derivatives react with primary amines to form N-substituted isoindole-1,3-diones. For example, phthalic anhydride and methylamine yield N-methylisoindole-1,3-dione, which can undergo further functionalization . -
Introduction of the Sulfanylmethyl Group:
The nitrogen atom of the isoindole-1,3-dione is alkylated using a bromomethylthio intermediate. For instance, reaction with 2-mercapto-4,5-dihydrothiazole in the presence of a base like potassium carbonate facilitates the formation of the sulfanylmethyl bridge . -
Thiazole Ring Formation:
Cyclocondensation of thiourea derivatives with α-haloketones or α-haloacids generates the 4,5-dihydrothiazole ring. This step may involve reagents such as chloroacetone or bromoacetic acid under reflux conditions .
Optimization Challenges
Key challenges include controlling regioselectivity during thiazole formation and minimizing side reactions such as over-alkylation. Purification via column chromatography or recrystallization is critical to isolate the target compound.
Hypothetical Biological Activities
Anti-inflammatory and Antiviral Applications
Thiazoles modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing inflammation. Additionally, thiazole-containing HIV-1 reverse transcriptase inhibitors, such as those reported in PubChem, highlight this scaffold’s antiviral potential . The sulfanylmethyl linker may improve bioavailability by enhancing solubility.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound could serve as a precursor for anticoagulants or kinase inhibitors. For example, rivaroxaban intermediates share structural similarities, suggesting utility in antithrombotic drug synthesis .
Agrochemical Development
Thiazole derivatives are pivotal in fungicides and insecticides. The sulfanylmethyl group might enhance soil persistence or uptake in plant tissues, making it a candidate for crop protection agents .
Materials Science
The rigid aromatic system and sulfur atoms could be exploited in conductive polymers or photovoltaic materials. Thiazole rings are known to improve electron transport in organic semiconductors.
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